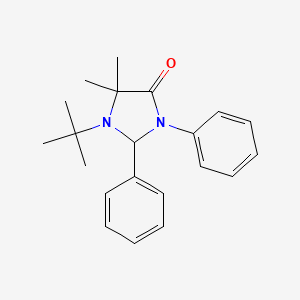
1H-imidazole-5-sulfonic acid
Descripción general
Descripción
1H-imidazole-5-sulfonic acid is a heterocyclic organic compound that features an imidazole ring substituted with a sulfonic acid group at the 5-position. Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the sulfonic acid group enhances the compound’s solubility in water and its reactivity, making it a valuable intermediate in chemical synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-imidazole-5-sulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of imidazole. This can be achieved by reacting imidazole with sulfuric acid or chlorosulfonic acid under controlled conditions. The reaction typically requires careful temperature control to prevent over-sulfonation and degradation of the imidazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous flow processes to ensure consistent quality and yield. The use of automated reactors allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1H-imidazole-5-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed for substitution reactions.
Major Products:
Oxidation: Sulfonates and sulfones.
Reduction: Imidazolines.
Substitution: Various substituted imidazole derivatives, depending on the reagents used.
Aplicaciones Científicas De Investigación
1H-imidazole-5-sulfonic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Medicine: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound is used in the development of new therapeutic agents.
Industry: The compound is employed in the production of dyes, pigments, and catalysts.
Mecanismo De Acción
The mechanism of action of 1H-imidazole-5-sulfonic acid depends on its specific application. In biological systems, imidazole derivatives often act by inhibiting enzymes or interacting with nucleic acids. The sulfonic acid group can enhance the compound’s binding affinity to target molecules, thereby increasing its efficacy. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity.
Comparación Con Compuestos Similares
Imidazole: The parent compound without the sulfonic acid group.
2-Methylimidazole: An imidazole derivative with a methyl group at the 2-position.
4-Nitroimidazole: An imidazole derivative with a nitro group at the 4-position.
Comparison: 1H-imidazole-5-sulfonic acid is unique due to the presence of the sulfonic acid group, which significantly enhances its solubility in water and its reactivity. This makes it more versatile in chemical synthesis compared to other imidazole derivatives. The sulfonic acid group also imparts distinct biological properties, making it a valuable compound in medicinal chemistry.
Propiedades
IUPAC Name |
1H-imidazole-5-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O3S/c6-9(7,8)3-1-4-2-5-3/h1-2H,(H,4,5)(H,6,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONRIQWDXHCVOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80524673 | |
| Record name | 1H-Imidazole-5-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80524673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60634-74-4 | |
| Record name | 1H-Imidazole-5-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80524673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-fluoro-1H-imidazo[4,5-b]pyridine](/img/structure/B3354588.png)



![Furo[3,2-C]pyridine-7-methanol](/img/structure/B3354622.png)
![3,4-dihydro-2H-pyrano[3,2-b]pyridin-2-ol;hydrochloride](/img/structure/B3354628.png)





![(7,7-Dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid;(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B3354687.png)


